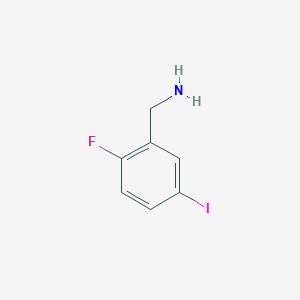

2-Fluoro-5-iodobenzylamine

Description

Properties

Molecular Formula |

C7H7FIN |

|---|---|

Molecular Weight |

251.04 g/mol |

IUPAC Name |

(2-fluoro-5-iodophenyl)methanamine |

InChI |

InChI=1S/C7H7FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 |

InChI Key |

CBVLPPDEQWTZHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)CN)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-iodobenzylamine: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-iodobenzylamine is a substituted benzylamine that holds potential as a valuable building block in medicinal chemistry and drug discovery. The presence of both fluorine and iodine atoms on the aromatic ring imparts unique physicochemical properties that can influence a molecule's biological activity, metabolic stability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a likely synthetic route for 2-Fluoro-5-iodobenzylamine, based on established chemical principles and data from analogous compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes inferred properties and generalized experimental protocols.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-5-iodobenzylamine combines a benzylamine core with two key halogen substitutions on the phenyl ring. The fluorine atom at the 2-position and the iodine atom at the 5-position are expected to significantly influence the molecule's electronic and steric characteristics.

Table 1: Predicted Physicochemical Properties of 2-Fluoro-5-iodobenzylamine

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₇FIN | - |

| Molecular Weight | 251.04 g/mol | - |

| LogP | 2.5 - 3.5 | Estimated based on similar structures. The presence of the lipophilic iodine atom is expected to increase the LogP value. |

| pKa (amine) | 8.5 - 9.5 | The electron-withdrawing effect of the fluorine and iodine atoms is expected to slightly decrease the basicity of the amine compared to unsubstituted benzylamine. |

| Boiling Point | Not available | Expected to be significantly higher than benzylamine due to the increased molecular weight. |

| Melting Point | Not available | Likely a solid at room temperature, similar to other substituted benzylamines. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | Typical for benzylamine derivatives. |

Note: The properties listed above are estimations derived from computational models and data from structurally related compounds due to the absence of experimentally determined values in the searched literature.

Table 2: Predicted Spectroscopic Data for 2-Fluoro-5-iodobenzylamine

| Spectroscopy | Predicted Chemical Shifts / Key Features |

| ¹H NMR | Aromatic protons: δ 7.0-8.0 ppm (complex splitting pattern due to F-H and H-H coupling). Methylene protons (-CH₂-): δ 3.8-4.2 ppm (singlet or doublet). Amine protons (-NH₂): Broad singlet, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons: δ 110-165 ppm (C-F and C-I carbons will show characteristic shifts and coupling). Methylene carbon (-CH₂-): δ 40-50 ppm. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring. |

| Mass Spec (MS) | Expected molecular ion peak (M+) at m/z = 251. |

Note: These are predicted values and should be confirmed by experimental analysis.

Synthesis of 2-Fluoro-5-iodobenzylamine

A common and effective method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. In this case, 2-Fluoro-5-iodobenzylamine can be synthesized from 2-Fluoro-5-iodobenzaldehyde.

Proposed Synthetic Workflow

The synthesis involves two main steps: the formation of an imine intermediate followed by its reduction to the desired amine.

Caption: Proposed two-step synthesis of 2-Fluoro-5-iodobenzylamine.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol for the reductive amination of a benzaldehyde to a benzylamine. This should be adapted and optimized for the specific synthesis of 2-Fluoro-5-iodobenzylamine.

Materials:

-

2-Fluoro-5-iodobenzaldehyde

-

Ammonia solution (e.g., 7N in methanol) or Ammonium acetate

-

Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., Methanol, Dichloromethane)

-

Glacial acetic acid (if using sodium triacetoxyborohydride)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Imine Formation:

-

Dissolve 2-Fluoro-5-iodobenzaldehyde (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the ammonia source (e.g., ammonia in methanol, 1.5-2 equivalents) to the solution. If using ammonium acetate, it can be added directly.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise to the reaction mixture. Control the addition to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water or a dilute acid solution (e.g., 1M HCl) to decompose the excess reducing agent.

-

Adjust the pH of the aqueous layer to basic (pH > 10) using a sodium hydroxide solution to ensure the amine is in its free base form.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude 2-Fluoro-5-iodobenzylamine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Role in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds, particularly those containing fluorine and iodine, are of significant interest in drug discovery.[1][2]

-

Fluorine: The incorporation of fluorine into a drug candidate can enhance its metabolic stability by blocking sites of oxidative metabolism.[1] Its high electronegativity can also modulate the pKa of nearby functional groups, influencing the molecule's binding affinity and pharmacokinetic properties.[1]

-

Iodine: The iodine atom is a large and lipophilic substituent that can participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. Furthermore, the carbon-iodine bond can serve as a synthetic handle for further functionalization through cross-coupling reactions.

The presence of both fluorine and iodine in 2-Fluoro-5-iodobenzylamine makes it a versatile scaffold for the synthesis of novel bioactive compounds. The benzylamine moiety itself is a common structural motif in many pharmaceuticals.

Safety and Handling

As there is no specific safety data sheet (SDS) available for 2-Fluoro-5-iodobenzylamine, precautions should be based on the known hazards of similar substituted benzylamines.

Table 3: General Safety and Handling Precautions

| Hazard | Precaution |

| Toxicity | Assumed to be toxic if ingested, inhaled, or absorbed through the skin. |

| Irritation | May cause skin, eye, and respiratory tract irritation. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood. |

| Handling | Avoid generating dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

Disclaimer: This information is for guidance only and is based on data for similar compounds. A thorough risk assessment should be conducted before handling this chemical.

Conclusion

2-Fluoro-5-iodobenzylamine represents a promising, yet underexplored, chemical entity for applications in drug discovery and development. While direct experimental data is scarce, its synthesis is achievable through established methods like reductive amination. The unique combination of fluorine and iodine substitutions on the benzylamine scaffold provides a rich platform for the design and synthesis of novel molecules with potentially enhanced pharmacological properties. Further research is warranted to fully characterize this compound and explore its utility as a key building block in the creation of next-generation therapeutics.

References

2-Fluoro-5-iodobenzylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Fluoro-5-iodobenzylamine, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct public data for 2-Fluoro-5-iodobenzylamine, this guide also includes critical information on its immediate precursor, 2-Fluoro-5-iodobenzonitrile, and outlines a potential synthetic route.

Physicochemical Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluoro-5-iodobenzylamine | Not Found | C₇H₇FIN | 251.04 (Calculated) |

| 2-Fluoro-5-iodobenzonitrile | 351003-36-6 | C₇H₃FIN | 247.01 |

Synthesis of 2-Fluoro-5-iodobenzylamine

The synthesis of 2-Fluoro-5-iodobenzylamine can be achieved through the reduction of its corresponding nitrile precursor, 2-Fluoro-5-iodobenzonitrile. This is a common and effective method for the preparation of benzylamines.

Proposed Experimental Protocol: Reduction of 2-Fluoro-5-iodobenzonitrile

This protocol outlines a standard procedure for the reduction of a benzonitrile to a benzylamine using a metal hydride reducing agent.

Materials:

-

2-Fluoro-5-iodobenzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 2-Fluoro-5-iodobenzonitrile in an anhydrous solvent (diethyl ether or THF) is prepared in a round-bottom flask.

-

Addition of Reducing Agent: The flask is cooled in an ice bath, and a solution of the reducing agent (e.g., LiAlH₄ in ether or BH₃·THF in THF) is added dropwise via a dropping funnel with continuous stirring. The addition rate should be controlled to maintain a low reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess reducing agent is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution.

-

Workup: The resulting slurry is filtered, and the solid is washed with the reaction solvent. The organic filtrate is then washed with a brine solution, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude 2-Fluoro-5-iodobenzylamine can be purified by standard techniques such as distillation under reduced pressure or column chromatography to yield the pure product.

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway from the commercially available precursor to the target compound.

Caption: Proposed synthesis of 2-Fluoro-5-iodobenzylamine.

Synthesis Pathway for 2-Fluoro-5-iodobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-fluoro-5-iodobenzylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the regioselective iodination of 2-fluorobenzaldehyde, followed by reductive amination of the resulting 2-fluoro-5-iodobenzaldehyde. This document details the experimental protocols for these key transformations and presents the associated quantitative data in a structured format.

I. Overview of the Synthetic Pathway

The synthesis of 2-fluoro-5-iodobenzylamine can be efficiently achieved through a two-step sequence. The initial step involves the electrophilic iodination of commercially available 2-fluorobenzaldehyde. The electron-donating nature of the formyl group's oxygen and the ortho-, para-directing effect of the fluorine atom favor the introduction of iodine at the 5-position. The subsequent and final step is the conversion of the aldehyde functional group in 2-fluoro-5-iodobenzaldehyde to a primary amine via reductive amination.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 2-fluoro-5-iodobenzylamine. Please note that the yields are based on analogous reactions and may vary depending on the specific experimental conditions.

| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | 2-Fluorobenzaldehyde | 2-Fluoro-5-iodobenzaldehyde | Iodine, Iodic Acid | Ethanol | ~85 | >97 |

| 2 | 2-Fluoro-5-iodobenzaldehyde | 2-Fluoro-5-iodobenzylamine | Ammonium Chloride, Sodium Borohydride | Methanol | ~90 | >98 |

III. Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-iodobenzaldehyde via Iodination of 2-Fluorobenzaldehyde

This protocol is adapted from a general method for the iodination of substituted hydroxybenzaldehydes, which is applicable to other activated aromatic aldehydes.

Workflow Diagram:

Methodology:

-

A mixture of 2-fluorobenzaldehyde (0.05 mol) and iodine crystals (0.02 mol) is dissolved in ethyl alcohol (20 mL).

-

The reaction mixture is heated to approximately 35°C.

-

Iodic acid (0.01 mol) in water (2 mL) is added to the stirred solution.

-

The reaction is stirred at this temperature for 2 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess iodine is neutralized by the addition of a saturated sodium thiosulphate solution.

-

The crude product is then isolated and purified by column chromatography to yield 2-fluoro-5-iodobenzaldehyde.

Step 2: Synthesis of 2-Fluoro-5-iodobenzylamine via Reductive Amination

This procedure is a general and efficient method for the reductive amination of aldehydes.[1][2][3]

Workflow Diagram:

Methodology:

-

In a round-bottomed flask, 2-fluoro-5-iodobenzaldehyde (1 mmol) and ammonium chloride (1.2 mmol) are dissolved in methanol (10 mL).

-

The solution is cooled to 0°C in an ice bath.

-

Sodium borohydride (1.5 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction is quenched by the slow addition of water (10 mL).

-

The product is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford 2-fluoro-5-iodobenzylamine.

IV. Conclusion

The described two-step synthesis pathway offers a reliable and efficient method for the preparation of 2-fluoro-5-iodobenzylamine. The starting materials and reagents are readily available, and the reaction conditions are generally mild. This guide provides a solid foundation for researchers and scientists to produce this key intermediate for applications in drug discovery and development. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O : Oriental Journal of Chemistry [orientjchem.org]

- 2. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-iodobenzylamine: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 2-Fluoro-5-iodobenzylamine, a key intermediate in pharmaceutical and agrochemical research. The document details three primary synthetic pathways, each originating from a different commercially available starting material. For each route, a thorough experimental protocol is provided, alongside quantitative data to facilitate comparison and process optimization. The logical flow of each synthesis is also visualized using chemical reaction pathway diagrams.

Executive Summary

The synthesis of 2-Fluoro-5-iodobenzylamine can be effectively achieved through three distinct routes, each with its own set of advantages and considerations. The choice of starting material—2-Fluoro-5-iodotoluene, 2-Fluoro-5-iodobenzaldehyde, or 2-Fluoro-5-iodobenzonitrile—will largely depend on reagent availability, scalability, and the desired purity profile of the final product. This guide presents a comparative analysis of these methods to aid researchers in selecting the most suitable pathway for their specific needs.

Synthetic Pathways Overview

Three principal synthetic routes are detailed below:

-

Route 1: A two-step synthesis commencing with the benzylic bromination of 2-Fluoro-5-iodotoluene, followed by amination of the resulting benzyl bromide.

-

Route 2: A one-pot reductive amination of 2-Fluoro-5-iodobenzaldehyde with ammonia.

-

Route 3: The direct reduction of 2-Fluoro-5-iodobenzonitrile to the target benzylamine.

The following sections provide detailed experimental protocols, data summaries, and visual representations of each synthetic pathway.

Route 1: From 2-Fluoro-5-iodotoluene

This pathway involves the radical-initiated bromination of the benzylic position of 2-Fluoro-5-iodotoluene, followed by nucleophilic substitution with ammonia to yield the desired primary amine.

Logical Workflow for Route 1

Caption: Synthesis of 2-Fluoro-5-iodobenzylamine from 2-Fluoro-5-iodotoluene.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-iodobenzyl bromide

-

Reaction Setup: To a solution of 2-Fluoro-5-iodotoluene (1.0 eq) in carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS) (1.1 eq).

-

Initiation: Add a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.05 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield 2-Fluoro-5-iodobenzyl bromide.

Step 2: Synthesis of 2-Fluoro-5-iodobenzylamine

-

Reaction Setup: Dissolve the 2-Fluoro-5-iodobenzyl bromide (1.0 eq) in tetrahydrofuran (THF).

-

Amination: Add an excess of aqueous ammonia (e.g., 28-30% solution) to the solution at room temperature.

-

Reaction Conditions: Stir the mixture vigorously at room temperature for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Extract the reaction mixture with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-Fluoro-5-iodobenzylamine. Further purification can be achieved by column chromatography or by forming the hydrochloride salt and recrystallizing.

Quantitative Data for Route 1

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1 | 2-Fluoro-5-iodotoluene | NBS, AIBN | CCl4 | Reflux | 4-8 h | ~70-85% |

| 2 | 2-Fluoro-5-iodobenzyl bromide | Aqueous NH3 | THF | Room Temp. | 6-12 h | ~60-75% |

Route 2: From 2-Fluoro-5-iodobenzaldehyde

This route offers a more direct, one-pot synthesis through the reductive amination of 2-Fluoro-5-iodobenzaldehyde. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[1][2][3][4]

Logical Workflow for Route 2

Caption: Synthesis via reductive amination of 2-Fluoro-5-iodobenzaldehyde.

Experimental Protocol

-

Reaction Setup: To a solution of 2-Fluoro-5-iodobenzaldehyde (1.0 eq)[5][6] in 1,2-dichloroethane (DCE), add a solution of ammonia in methanol (e.g., 7N solution, 2.0-3.0 eq).

-

Imine Formation: Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.[1][2][3][4]

-

Reaction Conditions: Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed. The reaction is typically complete within 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Quantitative Data for Route 2

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1 | 2-Fluoro-5-iodobenzaldehyde | Ammonia, NaBH(OAc)3 | DCE | Room Temp. | 2-4 h | ~80-95% |

Route 3: From 2-Fluoro-5-iodobenzonitrile

This synthetic approach involves the reduction of the nitrile functional group of 2-Fluoro-5-iodobenzonitrile to the corresponding primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent commonly used for this transformation.[7]

Logical Workflow for Route 3

Caption: Synthesis of 2-Fluoro-5-iodobenzylamine by nitrile reduction.

Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Cool the LAH suspension to 0 °C using an ice bath. Add a solution of 2-Fluoro-5-iodobenzonitrile (1.0 eq)[4][8] in anhydrous THF dropwise to the suspension.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

-

Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Quantitative Data for Route 3

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1 | 2-Fluoro-5-iodobenzonitrile | LiAlH4 | THF | Reflux | 2-4 h | ~75-90% |

Conclusion

The synthesis of 2-Fluoro-5-iodobenzylamine can be accomplished through several efficient methods. The reductive amination of 2-Fluoro-5-iodobenzaldehyde (Route 2) often provides the highest yields in a single step with mild reaction conditions. The reduction of 2-Fluoro-5-iodobenzonitrile (Route 3) is also a high-yielding and direct approach, though it requires the use of the highly reactive and moisture-sensitive reagent, lithium aluminum hydride. The two-step synthesis from 2-Fluoro-5-iodotoluene (Route 1) is a viable alternative, particularly if the starting material is more readily available or cost-effective. The selection of the optimal synthetic route will be guided by factors such as laboratory capabilities, safety considerations, and economic constraints. This guide provides the necessary technical details to enable researchers and drug development professionals to make an informed decision and proceed with the synthesis of this valuable chemical intermediate.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Fluoro-5-iodobenzaldehyde 97 146137-76-0 [sigmaaldrich.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. scribd.com [scribd.com]

Physical and chemical properties of 2-Fluoro-5-iodobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Fluoro-5-iodobenzylamine is a novel or not widely documented compound. As such, direct experimental data is limited. The information presented in this guide, including physical, chemical, and spectroscopic properties, has been extrapolated from data on structurally analogous compounds, namely 2-fluorobenzylamine and 3-iodobenzylamine, as well as established principles of organic chemistry. The experimental protocols provided are proposed methodologies for its synthesis and characterization.

Introduction

Substituted benzylamines are a critical structural motif in a vast array of biologically active molecules and pharmaceutical agents.[1] The strategic placement of halogen atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while an iodine atom can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) or as a heavy atom for crystallographic studies. This guide provides a comprehensive overview of the predicted physical and chemical properties, proposed synthetic methodologies, and expected analytical characteristics of 2-fluoro-5-iodobenzylamine, a promising building block for novel chemical entities.

Physical and Chemical Properties

The physical and chemical properties of 2-fluoro-5-iodobenzylamine have been estimated based on the known properties of 2-fluorobenzylamine and 3-iodobenzylamine. These values should be considered as approximations and require experimental verification.

Table 1: Calculated and Estimated Physical Properties

| Property | Value | Basis of Estimation |

| Molecular Formula | C₇H₇FIN | Calculated |

| Molecular Weight | 251.04 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or solid | Analogy to 2-fluorobenzylamine (liquid) and 3-iodobenzylamine (solid) |

| Boiling Point | > 132 °C / 8 mmHg | Expected to be higher than 3-iodobenzylamine due to increased molecular weight |

| Density | ~1.8 g/mL at 25 °C | Expected to be higher than 3-iodobenzylamine (1.748 g/mL) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform); limited solubility in water.[2] | General solubility of benzylamines |

Proposed Synthesis and Experimental Protocols

Two primary synthetic routes are proposed for the preparation of 2-fluoro-5-iodobenzylamine: the reduction of 2-fluoro-5-iodobenzonitrile and the reductive amination of 2-fluoro-5-iodobenzaldehyde.

Synthesis via Reduction of 2-Fluoro-5-iodobenzonitrile

This method is based on the established reduction of nitriles to primary amines.

dot

Caption: Synthetic workflow for the reduction of a nitrile to a benzylamine.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-fluoro-5-iodobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF via the dropping funnel.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Workup: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Synthesis via Reductive Amination of 2-Fluoro-5-iodobenzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[1]

dot

Caption: Workflow for the reductive amination of an aldehyde to a benzylamine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-iodobenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the in situ formation of the imine.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 2-fluoro-5-iodobenzylamine should be confirmed by a combination of spectroscopic methods. The following are the expected spectral characteristics based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -CH₂- | ~3.8 | ~45 |

| Aromatic CH | 7.0 - 7.8 | 115 - 145 |

| Aromatic C-F | - | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-I | - | ~90 |

| Aromatic C-CH₂NH₂ | - | ~140 |

| -NH₂ | 1.5 - 2.5 (broad singlet) | - |

Note: Chemical shifts are referenced to TMS. 'd' denotes a doublet, and JCF is the one-bond carbon-fluorine coupling constant.

dot

Caption: Logical relationship of expected NMR signals for characterization.

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands for primary amine) |

| N-H | Bend | 1650 - 1580 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 3000 - 2850 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-N | Stretch | 1335 - 1250 |

| C-F | Stretch | 1250 - 1000 |

| C-I | Stretch | ~500 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the target compound.

-

Expected Molecular Ion (M⁺): m/z = 251.04

-

Major Fragmentation Pathways:

-

Loss of the amino group (-NH₂) to form a benzyl cation.

-

Cleavage of the C-N bond.

-

Potential loss of iodine or fluorine, although less common in initial fragmentation.

-

Safety and Handling

Substituted benzylamines should be handled with care in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on analogous compounds, 2-fluoro-5-iodobenzylamine is expected to be corrosive and may cause skin and eye irritation.[4][5] In case of contact, rinse the affected area immediately with copious amounts of water.

Potential Applications

2-Fluoro-5-iodobenzylamine is a versatile intermediate with potential applications in:

-

Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents, particularly in areas where halogenated aromatic moieties are known to enhance biological activity.[6]

-

Agrochemicals: As a building block for new pesticides and herbicides.

-

Materials Science: For the synthesis of novel polymers and functional materials.

-

Organic Synthesis: The iodo-substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of further complexity.

References

- 1. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Fluorobenzylamine 96 89-99-6 [sigmaaldrich.com]

- 5. 3-Iodobenzylamine 96 696-40-2 [sigmaaldrich.com]

- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

2-Fluoro-5-iodobenzylamine: A Versatile Building Block for Advanced Chemical Synthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Fluoro-5-iodobenzylamine is a halogenated aromatic amine that holds significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science research. Its unique trifunctional substitution pattern—a reactive primary amine, a synthetically versatile iodine atom, and an electron-withdrawing fluorine atom—offers a rich platform for molecular elaboration and the introduction of key pharmacophoric features. This guide provides a comprehensive overview of its core characteristics, a plausible synthetic route, and its anticipated utility in modern chemical synthesis.

Molecular Structure and Key Identifiers

2-Fluoro-5-iodobenzylamine is characterized by a benzene ring substituted with a fluoromethylamine group at position 1, a fluorine atom at position 2, and an iodine atom at position 5.

| Identifier | Value |

| IUPAC Name | (2-Fluoro-5-iodophenyl)methanamine |

| Molecular Formula | C₇H₇FIN |

| Molecular Weight | 251.04 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1I)F)CN |

| InChI Key | InChI=1S/C7H7FIN/c8-6-2-1-5(9)3-4(6)10/h1-3H,10H2 |

Physicochemical Properties

| Property | Predicted Value / Information |

| Physical State | Likely a liquid or low-melting solid at room temperature |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, MeOH) |

| pKa (of the amine) | Estimated to be around 8-9 |

Synthetic Pathway

A robust and widely applicable method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This approach offers a direct and efficient route to 2-Fluoro-5-iodobenzylamine from the commercially available precursor, 2-Fluoro-5-iodobenzaldehyde.

Proposed Synthesis: Reductive Amination

The conversion of 2-Fluoro-5-iodobenzaldehyde to 2-Fluoro-5-iodobenzylamine can be achieved in a one-pot reaction. The aldehyde is first reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Commercial Availability and Synthetic Pathways of 2-Fluoro-5-iodobenzylamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for 2-Fluoro-5-iodobenzylamine, a fluorinated and iodinated benzylamine derivative of increasing interest to researchers, scientists, and drug development professionals. While direct commercial availability of 2-Fluoro-5-iodobenzylamine is limited, this guide details the readily accessible precursors and provides experimentally relevant synthetic pathways for its laboratory-scale preparation.

Commercial Availability of Precursors

Direct sourcing of 2-Fluoro-5-iodobenzylamine is challenging. However, its key precursors are commercially available from various chemical suppliers. Researchers can readily obtain the following starting materials, enabling the synthesis of the target compound.

Table 1: Commercial Availability of Key Precursors

| Precursor Compound | Typical Purity | Common Suppliers |

| 2-Fluoro-5-iodobenzoic acid | ≥97% | Sigma-Aldrich, Thermo Fisher Scientific, TCI |

| 2-Fluoro-5-iodobenzaldehyde | ≥97% | Sigma-Aldrich, Combi-Blocks, Fluorochem |

| 2-Fluoro-5-iodobenzoyl chloride | ≥97% | Alfa Aesar, Oakwood Chemical |

Synthetic Pathways to 2-Fluoro-5-iodobenzylamine

Two primary synthetic routes from commercially available precursors are outlined below. These methods are standard transformations in organic synthesis and can be adapted for the specific substrate.

Reductive Amination of 2-Fluoro-5-iodobenzaldehyde

A common and efficient method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from 2-Fluoro-5-iodobenzaldehyde and an ammonia source, followed by its reduction to the desired benzylamine.

Figure 1: Reductive amination workflow.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 2-Fluoro-5-iodobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 5-10 eq). The reaction is typically stirred at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a common and cost-effective choice (typically 1.5-2.0 eq). The reaction is stirred at room temperature or cooled in an ice bath, depending on the reactivity of the substrate. The reaction is monitored until the disappearance of the imine intermediate.

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The solvent is typically removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure 2-Fluoro-5-iodobenzylamine.

Conversion of 2-Fluoro-5-iodobenzoic Acid

Another viable route involves the conversion of the carboxylic acid to the benzylamine. This multi-step process typically proceeds through an amide intermediate.

Figure 2: Synthesis from benzoic acid.

Experimental Protocol: Conversion from Benzoic Acid

-

Amide Formation: 2-Fluoro-5-iodobenzoic acid (1.0 eq) is first converted to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The resulting acyl chloride is then reacted with an excess of aqueous or gaseous ammonia to form 2-Fluoro-5-iodobenzamide.

-

Reduction of the Amide: The formed amide is then reduced to the benzylamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in a solvent like tetrahydrofuran (THF) is typically required for this transformation. The reaction is usually performed at room temperature or under reflux, depending on the specific reducing agent and substrate.

-

Work-up and Purification: Careful quenching of the reaction is crucial, especially when using hydrides like LiAlH₄. The reaction is typically cooled in an ice bath and quenched sequentially with water, a sodium hydroxide solution, and then more water (Fieser workup). The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

Potential Applications in Drug Discovery

While specific biological activities for 2-Fluoro-5-iodobenzylamine are not extensively documented in publicly available literature, its structural motifs suggest potential applications in medicinal chemistry. The presence of both fluorine and iodine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Fluorine: The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.

-

Iodine: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. It also serves as a handle for further chemical modifications, such as cross-coupling reactions.

Substituted benzylamines are a common scaffold in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. Given the precedence of fluorinated and halogenated compounds in drug discovery, 2-Fluoro-5-iodobenzylamine represents a valuable building block for the synthesis of novel therapeutic agents. Further screening and biological evaluation of this compound and its derivatives are warranted to explore its full potential in various disease areas.

This technical guide provides a foundational understanding for researchers interested in working with 2-Fluoro-5-iodobenzylamine. The provided synthetic routes offer practical methods for its preparation, opening avenues for its exploration in drug discovery and development programs.

Core Safety Profile of 2-Fluoro-5-iodobenzylamine: A Technical Guide Based on Structural Analogs

This technical guide offers a detailed overview of the anticipated safety and handling requirements for 2-Fluoro-5-iodobenzylamine, tailored for researchers, scientists, and professionals in drug development. By examining the safety data of its structural analogs, we can extrapolate a probable hazard profile, enabling proactive implementation of appropriate safety protocols.

Comparative Analysis of Physicochemical Properties

The physical and chemical properties of a substance are fundamental to understanding its potential hazards and determining appropriate handling and storage conditions. The table below summarizes the available data for the selected structural analogs.

| Property | 2-Fluoro-5-iodobenzaldehyde | 3-Iodobenzylamine | 2-Fluorobenzylamine |

| CAS Number | 146137-76-0[1] | 696-40-2 | 89-99-6[2][3] |

| Molecular Formula | C₇H₄FIO[1] | C₇H₈IN | C₇H₈FN[3] |

| Molecular Weight | 250.01 g/mol [1] | 233.05 g/mol | 125.14 g/mol [3] |

| Appearance | Crystals and Chunks | Solid | Brown liquid[3] |

| Melting Point | 45-48 °C[1] | Not available | 245-246 °C (solvent: N,N-dimethylformamide)[3] |

| Boiling Point | Not available | 132 °C @ 8 mmHg | 73-75 °C @ 17 hPa[3] |

| Density | Not available | 1.748 g/mL at 25 °C | 1.095 g/cm³ at 25 °C[3] |

| Flash Point | Not applicable[1] | >113 °C (closed cup) | 67 °C (closed cup)[3] |

Anticipated Hazard Profile and GHS Classification

Based on the hazard classifications of its analogs, 2-Fluoro-5-iodobenzylamine is likely to be a hazardous substance. The presence of the benzylamine moiety suggests potential corrosive properties, while the iodo- and fluoro- substitutions on the aromatic ring can influence its toxicity and irritant effects.

| GHS Hazard Classification | 2-Fluoro-5-iodobenzaldehyde | 3-Iodobenzylamine / 3-Iodobenzylamine hydrochloride | 2-Fluorobenzylamine |

| Acute Toxicity, Oral | Acute Tox. 3 (H301: Toxic if swallowed)[1] | Not classified | Not classified |

| Skin Corrosion/Irritation | Skin Irrit. 2 (H315: Causes skin irritation)[1] | Skin Irrit. 2 (H315: Causes skin irritation)[4] | Skin Corr. 1B (H314: Causes severe skin burns and eye damage)[2] |

| Serious Eye Damage/Irritation | Eye Irrit. 2 (H319: Causes serious eye irritation)[1] | Eye Irrit. 2 / 2A (H319: Causes serious eye irritation)[4] | Eye Dam. 1 (part of H314) |

| Respiratory/Skin Sensitization | Not classified | Resp. Sens. 1 (H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled), Skin Sens. 1 (H317: May cause an allergic skin reaction)[4] | Not classified |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 (H335: May cause respiratory irritation)[1] | STOT SE 3 (H335: May cause respiratory irritation)[4] | Not classified |

| Reproductive Toxicity | Not classified | Repr. 2 (H361: Suspected of damaging fertility or the unborn child) | Not classified |

Given this data, it is prudent to handle 2-Fluoro-5-iodobenzylamine as a substance that is potentially toxic if swallowed, causes severe skin and eye irritation or burns, may cause respiratory irritation and sensitization, and could have reproductive toxicity effects.

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. Based on the hazards identified from its analogs, the following PPE is recommended:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and contact with corrosive and irritant materials.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | Prevents skin contact, which may cause irritation, burns, or sensitization.[2] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes inhalation of vapors or aerosols, which may cause respiratory irritation or sensitization.[5] |

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of 2-Fluoro-5-iodobenzylamine, from preparation to disposal.

Emergency and First-Aid Procedures

Prompt and appropriate first-aid measures are crucial in the event of an exposure. The procedures outlined below are based on the recommendations for the structural analogs.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3] |

Hazard and Precautionary Relationship Diagram

The following diagram illustrates the logical connections between the potential hazards of 2-Fluoro-5-iodobenzylamine and the necessary precautionary measures.

References

- 1. 2-Fluoro-5-iodobenzaldehyde 97% | 146137-76-0 [sigmaaldrich.com]

- 2. 2-Fluorobenzylamine SDS, 89-99-6 Safety Data Sheets - ECHEMI [echemi.com]

- 3. 2-Fluorobenzylamine - Safety Data Sheet [chemicalbook.com]

- 4. 3-Iodobenzylamine hydrochloride | C7H9ClIN | CID 2723861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Potential Research Frontiers for 2-Fluoro-5-iodobenzylamine: A Technical Guide for Drug Discovery Professionals

Introduction

2-Fluoro-5-iodobenzylamine is a halogenated aromatic amine that holds significant promise as a versatile building block for the synthesis of novel therapeutic agents and molecular probes. Its unique substitution pattern, featuring both a fluorine and an iodine atom, offers medicinal chemists a dual handle for structural modification and radiolabeling, opening up diverse avenues for research and development. This technical guide provides an in-depth analysis of potential research areas for 2-Fluoro-5-iodobenzylamine, complete with physicochemical properties, detailed synthetic protocols, and proposed applications in drug discovery, with a particular focus on neuropharmacology and oncology.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-Fluoro-5-iodobenzylamine is crucial for its effective utilization in synthesis and for predicting the pharmacokinetic profile of its derivatives.

| Property | Value |

| Molecular Formula | C₇H₇FIN |

| Molecular Weight | 251.04 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane |

| Reactivity | The primary amine is nucleophilic and can undergo a variety of reactions. The iodine atom is susceptible to palladium-catalyzed cross-coupling reactions. |

Synthesis of 2-Fluoro-5-iodobenzylamine

The most direct and widely applicable method for the synthesis of 2-Fluoro-5-iodobenzylamine is the reductive amination of its corresponding aldehyde, 2-fluoro-5-iodobenzaldehyde. This method is favored for its operational simplicity and high functional group tolerance.

Experimental Protocol: Reductive Amination of 2-Fluoro-5-iodobenzaldehyde

This protocol outlines a general procedure for the synthesis of 2-Fluoro-5-iodobenzylamine via reductive amination using sodium borohydride.

Materials:

-

2-Fluoro-5-iodobenzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Methanol

-

Sodium borohydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-fluoro-5-iodobenzaldehyde (1.0 eq) in methanol. Add a solution of ammonium acetate (10 eq) or aqueous ammonia (excess) to the flask. Stir the mixture at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Foaming may occur.

-

Quenching and Extraction: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.

-

Work-up: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-5-iodobenzylamine.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine.

The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzylamines have emerged as a cornerstone in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the benzylamine scaffold imparts a unique combination of steric and electronic properties, profoundly influencing the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This in-depth technical guide explores the synthesis, reactivity, and application of this versatile class of compounds, providing detailed experimental protocols, quantitative data, and visual workflows to aid researchers in harnessing their synthetic potential.

The introduction of fluorine can significantly alter a molecule's pKa, conformation, and susceptibility to metabolic degradation by cytochrome P450 enzymes. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of lipophilicity and metabolic stability.[1] These attributes have made fluorinated benzylamines indispensable building blocks in the synthesis of a wide array of pharmaceuticals, from treatments for endometriosis to therapies for Parkinson's disease.

Synthetic Methodologies for Fluorinated Benzylamines

The preparation of fluorinated benzylamines can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. Key strategies include the reductive amination of fluorinated benzaldehydes, the Gabriel synthesis from fluorinated benzyl halides, and nucleophilic aromatic substitution reactions.

Reductive Amination of Fluorinated Benzaldehydes

Reductive amination stands as one of the most direct and widely employed methods for the synthesis of primary, secondary, and tertiary amines. This one-pot reaction typically involves the initial formation of an imine or iminium ion from a fluorinated benzaldehyde and an amine (or ammonia), followed by in-situ reduction with a suitable hydride reagent.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is crucial; for instance, NaBH₃CN is particularly effective as it selectively reduces the iminium ion in the presence of the unreacted aldehyde.

Below is a general workflow for the reductive amination of a fluorinated benzaldehyde:

Caption: General workflow for reductive amination.

Gabriel Synthesis of Fluorinated Benzylamines

The Gabriel synthesis offers a robust method for the preparation of primary amines, effectively avoiding the over-alkylation often observed in direct alkylation methods.[2][3][4][5] The process begins with the N-alkylation of potassium phthalimide with a fluorinated benzyl halide. The resulting N-(fluorobenzyl)phthalimide is then cleaved, typically via hydrazinolysis, to liberate the desired primary amine.[6]

This method is particularly advantageous for producing clean primary amines from readily available fluorinated benzyl bromides or chlorides.

Caption: Workflow of the Gabriel synthesis.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key physicochemical and spectroscopic data for a selection of commonly used fluorinated benzylamines.

Table 1: Physicochemical Properties of Selected Fluorinated Benzylamines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 4-Fluorobenzylamine | 140-75-0 | C₇H₈FN | 125.14 | 183 | 1.095 | 1.512 |

| 2,4-Difluorobenzylamine | 72235-52-0 | C₇H₇F₂N | 143.13 | 183 | - | - |

| 2-Fluoro-6-(trifluoromethyl)benzylamine | 239087-06-0 | C₈H₇F₄N | 193.14 | - | - | - |

| 3,5-Bis(trifluoromethyl)benzylamine | 85068-29-7 | C₉H₇F₆N | 243.15 | - | - | - |

Table 2: Spectroscopic Data for 4-Fluorobenzylamine

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) | MS (m/z) |

| 7.25 (m, 2H), 6.98 (m, 2H), 3.85 (s, 2H), 1.45 (s, 2H) | 161.5 (d, J=243 Hz), 136.9 (d, J=3 Hz), 129.5 (d, J=8 Hz), 115.2 (d, J=21 Hz), 45.8 | 3360, 3280, 1605, 1510, 1220, 820 | 125 (M+), 108, 96 |

Note: Spectroscopic data can vary slightly based on solvent and instrumentation.

Experimental Protocols

Synthesis of 4-Fluorobenzylamine via Gabriel Synthesis[6]

Materials:

-

N-(4-fluorobenzyl)phthalimide (25.5 g, 0.1 mol)

-

80% Hydrazine hydrate solution (6.3 g, 0.1 mol)

-

Absolute ethanol (25 mL)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether

Procedure:

-

In a 100 mL round-bottom flask, combine N-(4-fluorobenzyl)phthalimide (25.5 g) and absolute ethanol (25 mL).

-

Add 80% hydrazine hydrate solution (6.3 g) to the mixture.

-

Heat the reaction mixture to reflux for 30 minutes. A white precipitate will form.

-

After cooling, add excess concentrated hydrochloric acid to decompose the precipitate.

-

Add an appropriate amount of water and stir.

-

Filter the mixture by suction.

-

Neutralize the filtrate with sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined ether extracts and evaporate the solvent.

-

Purify the crude product by vacuum distillation, collecting the fraction at 44-46 °C (67 kPa).

Expected Yield: 7.1 g (56.5%)[6]

Synthesis of 2,4-Difluorobenzylamine from m-Difluorobenzene[11][12]

This is a multi-step synthesis.

Step 1: Synthesis of 2,4-Difluorobenzyl Halide

-

In a 500 mL four-necked flask, add acetonitrile (250 mL), paraformaldehyde (35 g, 1.17 mol), and m-difluorobenzene (45 g, 0.39 mol).

-

Slowly add 33% concentrated hydrochloric acid (200 mL, 2.4 mol) under stirring.

-

Add zinc chloride (21 g, 0.16 mol).

-

Slowly heat the mixture to reflux and react for 8 hours.

-

After cooling to room temperature, remove acetonitrile under reduced pressure.

-

Extract the two-phase mixture with dichloromethane.

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-difluorobenzyl halide.

Step 2: Synthesis of the Quaternary Ammonium Salt

-

React the crude 2,4-difluorobenzyl halide with urotropine.

Step 3: Hydrolysis to 2,4-Difluorobenzylamine

-

Hydrolyze the quaternary ammonium salt with concentrated hydrochloric acid to yield 2,4-difluorobenzylamine.

Applications in Pharmaceutical Synthesis

Fluorinated benzylamines are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Their incorporation can lead to enhanced potency, improved pharmacokinetic profiles, and better target selectivity.

Synthesis of Safinamide

Safinamide is a selective MAO-B inhibitor used in the treatment of Parkinson's disease.[10] The synthesis of Safinamide involves the reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with L-alaninamide.[10][11]

Caption: Synthetic pathway to Safinamide.

Synthesis of Elagolix

Elagolix is a GnRH antagonist used for the management of endometriosis-associated pain.[1] A key starting material in its synthesis is 2-fluoro-6-(trifluoromethyl)benzylamine, which is first converted to 1-[2-fluoro-6-(trifluoromethyl)]benzyl urea.[1]

Conclusion

Fluorinated benzylamines represent a class of molecules with immense synthetic utility, driven by the unique properties imparted by fluorine substitution. As demonstrated, their synthesis is accessible through well-established organic transformations, and their application as key building blocks in the pharmaceutical industry continues to expand. This guide provides a foundational understanding and practical protocols for researchers to leverage the power of fluorinated benzylamines in their own synthetic endeavors. Further exploration into novel fluorination methodologies and the development of new fluorinated benzylamine derivatives will undoubtedly continue to push the boundaries of drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 6. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]

- 7. p-Fluorobenzylamine hydrochloride | C7H9ClFN | CID 3013927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. China 4-Fluorobenzylamine CAS 140-75-0 Manufacturer and Supplier | Starsky [starskychemical.com]

- 9. fishersci.com [fishersci.com]

- 10. Safinamide synthesis - chemicalbook [chemicalbook.com]

- 11. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]

The Indispensable Role of Iodine in the Functionalization of Aromatic Compounds: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the multifaceted role of iodine in the functionalization of aromatic compounds. For researchers, medicinal chemists, and professionals in drug development, understanding the chemistry of iodinated aromatics is paramount for the design and synthesis of novel therapeutics and functional materials. This document details the synthesis of iodoarenes, the unique properties conferred by the iodine substituent, including its participation in halogen bonding, and its utility as a versatile synthetic handle in cross-coupling reactions. Furthermore, this guide delves into the significance of iodinated compounds in biological systems, with a particular focus on the thyroid hormone signaling pathway. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction workflows and biological pathways are provided to serve as a comprehensive resource for the scientific community.

Introduction: The Unique Position of Iodine in Aromatic Chemistry

Iodine, the heaviest stable halogen, holds a unique position in the functionalization of aromatic compounds. Its large atomic radius, high polarizability, and the relatively weak carbon-iodine (C-I) bond make iodinated aromatic compounds highly reactive and versatile intermediates in organic synthesis.[1] Unlike other halogens, the introduction of iodine onto an aromatic ring can be achieved with a high degree of regioselectivity under relatively mild conditions.[2] Moreover, the iodine substituent can act as a powerful directing group and a key reactive site for the construction of complex molecular architectures.

The utility of iodoarenes extends beyond their role as synthetic intermediates. The iodine atom itself can participate in a highly directional, non-covalent interaction known as halogen bonding. This interaction is increasingly being recognized for its importance in crystal engineering, materials science, and molecular recognition in biological systems.[3] In the realm of medicinal chemistry, the incorporation of iodine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. A prime example is the critical role of iodinated tyrosine derivatives in the form of thyroid hormones, which are essential for regulating metabolism, growth, and development in vertebrates.[4]

This guide will systematically cover the synthesis of functionalized iodoarenes, the theoretical and practical aspects of halogen bonding, the application of iodoarenes in palladium-catalyzed cross-coupling reactions, and the biological significance of iodinated aromatic compounds, exemplified by the thyroid hormone signaling pathway.

Synthesis of Functionalized Iodoarenes

The direct iodination of aromatic compounds is typically achieved through electrophilic aromatic substitution (SEAr). Due to the low electrophilicity of molecular iodine (I₂), an activating agent, usually an oxidizing agent, is required to generate a more potent iodinating species, often conceptualized as an iodine cation (I⁺) equivalent.[5] A variety of methods have been developed to effect this transformation, each with its own advantages in terms of reactivity, selectivity, and substrate scope.

Iodination with Molecular Iodine and an Oxidizing Agent

A classical and cost-effective method for the iodination of activated aromatic rings involves the use of molecular iodine in the presence of an oxidizing agent. Nitric acid (HNO₃) is a commonly employed oxidant.[2]

Experimental Protocol: Iodination of Acetanilide with I₂/HNO₃ in Acetic Acid [2]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetanilide (1.35 g, 10 mmol) in glacial acetic acid (20 mL).

-

Reagent Addition: To the stirred solution, add powdered iodine (2.54 g, 10 mmol). Subsequently, add concentrated nitric acid (1.5 mL) dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing 100 mL of water with crushed ice. A solid precipitate will form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to afford 4-iodoacetanilide.

Table 1: Iodination of Various Aromatic Compounds using I₂/HNO₃/AcOH [2]

| Entry | Substrate | Product | Time (hrs) | Yield (%) |

| 1 | Acetanilide | 4-Iodoacetanilide | 4 | 92 |

| 2 | Anisole | 4-Iodoanisole | 3 | 95 |

| 3 | Phenol | 2,4-Diiodophenol | 2 | 90 |

| 4 | Aniline | 2,4-Diiodoaniline | 3.5 | 88 |

| 5 | Vanillin | 5-Iodovanillin | 4 | 80 |

| 6 | 4-Nitroaniline | 2-Iodo-4-nitroaniline | 4 | 89 |

Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent that is particularly useful for electron-rich aromatic compounds.[6][7] The reactivity of NIS can be enhanced by the addition of a catalytic amount of a Brønsted or Lewis acid. Trifluoroacetic acid (TFA) is a commonly used catalyst.

Experimental Protocol: Iodination of Anisole with NIS and Catalytic TFA

-

Reaction Setup: To a solution of anisole (1.08 g, 10 mmol) in acetonitrile (30 mL) in a 100 mL round-bottom flask, add N-iodosuccinimide (2.36 g, 10.5 mmol).

-

Catalyst Addition: Add trifluoroacetic acid (0.077 mL, 1 mmol, 10 mol%) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a short period (monitor by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with diethyl ether (3 x 30 mL).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield primarily 4-iodoanisole.

Table 2: Regioselective Iodination of Arenes with NIS and Catalytic Iron(III) Chloride [7]

| Entry | Substrate | Product | Yield (%) | Isomer Ratio (p:o) |

| 1 | Anisole | 4-Iodoanisole | 86 | 93:7 |

| 2 | N,N-Dimethylaniline | 4-Iodo-N,N-dimethylaniline | 92 | >99:1 |

| 3 | Phenol | 4-Iodophenol | 78 | 95:5 |

| 4 | Toluene | 4-Iodotoluene | 65 | 70:30 |

| 5 | Acetanilide | 4-Iodoacetanilide | 89 | >99:1 |

Iodination with Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) and [bis(trifluoroacetoxy)iodo]benzene (PIFA), are powerful oxidants that can also serve as sources of electrophilic iodine.[8][9] They are particularly useful for the iodination of less reactive aromatic substrates. The general mechanism involves the in-situ generation of an iodinating species from the hypervalent iodine reagent and an iodine source (e.g., I₂ or an iodide salt).

The Role of Iodine in Halogen Bonding

A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base.[3] In the context of iodinated aromatic compounds, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-I bond. This positive region can interact favorably with electron-rich atoms or functional groups, such as oxygen, nitrogen, or sulfur.

The strength of a halogen bond is influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups enhance the positive character of the σ-hole, leading to stronger halogen bonds, while electron-donating groups have the opposite effect.[10]

Table 3: Calculated Interaction Energies for Halogen-Bonded Complexes of Substituted Iodobenzenes with Ammonia (NH₃)

| Substituent (para) | Interaction Energy (kcal/mol) |

| -NO₂ | -4.8 |

| -CN | -4.6 |

| -F | -3.9 |

| -H | -3.7 |

| -CH₃ | -3.5 |

| -NH₂ | -3.2 |

Data compiled from computational studies.

Iodinated Aromatics in Cross-Coupling Reactions

The C-I bond in iodoarenes is the most reactive among the aryl halides in many transition metal-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions and broader substrate scope. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis and heavily relies on iodoarenes as coupling partners.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

-

Reaction Setup: In a Schlenk flask, combine 4-iodoanisole (234 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (23 mg, 0.02 mmol, 2 mol%).

-

Solvent and Degassing: Add a mixture of toluene (8 mL) and water (2 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours.

-

Work-up: Cool the reaction to room temperature and add water (10 mL). Extract the product with ethyl acetate (3 x 20 mL).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Biological Significance: The Thyroid Hormone Signaling Pathway

The paramount biological importance of iodinated aromatic compounds is exemplified by the thyroid hormones, thyroxine (T₄) and triiodothyronine (T₃). These hormones are iodinated derivatives of the amino acid tyrosine and are synthesized in the thyroid gland. Their synthesis and regulation are central to a complex signaling pathway that governs numerous physiological processes.

The pathway begins with the uptake of iodide from the bloodstream into thyroid follicular cells via the sodium-iodide symporter (NIS). Inside the cell, iodide is oxidized and incorporated into tyrosine residues of the thyroglobulin protein, a process catalyzed by thyroid peroxidase. The coupling of these iodinated tyrosine residues forms T₄ and T₃, which are then stored in the colloid of the thyroid follicle. Upon stimulation by thyroid-stimulating hormone (TSH), the thyroglobulin is endocytosed and proteolytically cleaved to release T₄ and T₃ into the circulation. These hormones then travel to target tissues to exert their effects by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression.

Conclusion

Iodine plays a critical and versatile role in the functionalization of aromatic compounds, a testament to its unique chemical properties. The ability to selectively introduce iodine into aromatic systems provides a powerful platform for the synthesis of complex molecules, driven by the high reactivity of the C-I bond in cross-coupling reactions. Furthermore, the capacity of iodine to participate in halogen bonding opens avenues for the rational design of supramolecular assemblies and for influencing molecular recognition in biological contexts. The indispensable role of iodinated aromatics in human physiology, as highlighted by the thyroid hormones, underscores the profound impact of this halogen in the life sciences. The synthetic methods, quantitative data, and conceptual frameworks presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge and practical tools to effectively harness the power of iodine in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 3. Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure | Biblioteca IQS [biblioteca.iqs.edu]

- 4. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Hypervalent Iodine Reagents | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 11. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Heck Reaction Conditions for 2-Fluoro-5-iodobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction